5-tert-Butyl-1,2-oxazol-4-amine

AMPA receptor antagonist Glutamate receptor Isoxazole amino acid

5-tert-Butyl-1,2-oxazol-4-amine (CAS 87633-24-7), also referred to as 5-(tert-butyl)isoxazol-4-amine, is a heterocyclic organic compound belonging to the isoxazole family. Its core structure is a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms (an isoxazole), substituted with a bulky tert-butyl group at the 5-position and a primary amine at the 4-position.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 87633-24-7
Cat. No. B12872451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-Butyl-1,2-oxazol-4-amine
CAS87633-24-7
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=NO1)N
InChIInChI=1S/C7H12N2O/c1-7(2,3)6-5(8)4-9-10-6/h4H,8H2,1-3H3
InChIKeySNATYLKZXLGDDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-tert-Butyl-1,2-oxazol-4-amine (CAS 87633-24-7) Procurement and Differential Selection Guide


5-tert-Butyl-1,2-oxazol-4-amine (CAS 87633-24-7), also referred to as 5-(tert-butyl)isoxazol-4-amine, is a heterocyclic organic compound belonging to the isoxazole family [1]. Its core structure is a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms (an isoxazole), substituted with a bulky tert-butyl group at the 5-position and a primary amine at the 4-position . This specific substitution pattern makes it a versatile building block in medicinal chemistry and drug discovery, particularly for constructing privileged structures that mimic neurotransmitters and for use in DNA-encoded chemical libraries . The compound is not intended for direct therapeutic use but serves as a critical intermediate for synthesizing more complex bioactive molecules, including selective agonists for specific glutamate receptor subtypes [2].

Isoxazole building blockFor constructing AMPA and kainate receptor research tools
4-Amino regioisomerEnables regioselective functionalization for focused library synthesis
High-purity specificationSupports reproducible stoichiometry in multi-step synthetic routes

5-tert-Butyl-1,2-oxazol-4-amine: Why In-Class Analogs Are Not Interchangeable


The selection of a specific isoxazol-4-amine building block, such as 5-tert-butyl-1,2-oxazol-4-amine, over its close structural analogs (e.g., 3-amino isomers or differently substituted isoxazoles) is not a matter of simple interchangeability. The position of the amine and the nature of the substituents profoundly impact the compound's reactivity, steric profile, and the biological activity of its downstream derivatives . For example, while 3-amino-5-tert-butylisoxazole (CAS 55809-36-4) shares the same molecular formula and functional groups, the shift in the amine position alters its electronic and hydrogen-bonding characteristics, making it a distinct chemical entity with different applications . The tert-butyl group at the 5-position, as opposed to a methyl or hydrogen, introduces significant steric bulk and lipophilicity, which can enhance metabolic stability and binding affinity in biological systems, as demonstrated in structure-activity relationship (SAR) studies of related AMPA receptor antagonists [1]. Therefore, substituting one analog for another without rigorous validation risks failure in a synthetic route or a biological assay, as the precise spatial and electronic presentation of the 4-amino group in the presence of the 5-tert-butyl group is often a key determinant of success.

Attribute
This Product
Potential Substitute
Amine Position
4-Amine on isoxazole
3-Amine isomer (CAS 55809-36-4): altered H-bonding and electronic profile may shift SAR
5-Position Substituent
tert-Butyl (steric bulk, lipophilicity)
5-Methyl analog: reduced steric profile and lipophilicity may alter target engagement
Regiochemical Definition
Defined 4-amino regioisomer, high purity
Undefined regioisomeric mixtures: unreliable stoichiometry and side-reaction risk

Quantitative Differentiation of 5-tert-Butyl-1,2-oxazol-4-amine Against Key Comparators


5-tert-Butyl-1,2-oxazol-4-amine as a Precursor to Potent and Selective AMPA Antagonists

The 5-tert-butyl group in isoxazole-based AMPA receptor antagonists confers significantly enhanced potency and selectivity compared to the 5-methyl analog. In a series of compounds derived from 5-tert-butyl-1,2-oxazol-4-amine, the analogs ATOA and ATPO demonstrated markedly improved antagonist activity. ATOA (with a tert-butyl group) showed an IC50 of 150 µM against AMPA-induced depolarizations, while the reference compound AMOA (with a methyl group) exhibited an IC50 of 320 µM [1]. Even more notably, ATPO (tert-butyl analog) had an IC50 of 28 µM, representing an order of magnitude improvement in potency [1]. Furthermore, both ATOA and ATPO showed no antagonism toward NMDA receptors at concentrations up to 1 mM, whereas AMOA (the 5-methyl analog) exhibited weak (19%) inhibition of NMDA-induced responses at the same concentration [1].

AMPA Antagonist Potency
Head-to-head
Derivative ATPO (tert-butyl): IC50 = 28 µM vs. AMOA (5-methyl): IC50 = 320 µM; ATPO ~11.4× more potent in cortical slice electrophysiology. ATPO/ATOA showed 0% NMDA inhibition at 1 mM vs. 19% for AMOA.
Supports AMPA antagonist SAR context
Derived-compound data; building-block scaffold attribution
AMPA receptor antagonist Glutamate receptor Isoxazole amino acid Medicinal Chemistry

Receptor Subtype Selectivity Driven by 5-tert-Butylisoxazol-4-amine Scaffold: GluR5 Kainate vs. AMPA

The 5-tert-butylisoxazol-4-amine core is a key component of ATPA ((RS)-2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid), a selective agonist for the GluR5 subunit of kainate receptors. In organotypic hippocampal slice cultures, ATPA (containing the 5-tert-butyl group) exhibited a distinct excitotoxic profile and potency compared to AMPA (containing a 5-methyl group). The EC50 for inducing neuronal damage was 33 µM for ATPA versus 3.7 µM for AMPA [1]. More importantly, at low, selective concentrations (0.3-3 µM), ATPA did not induce the increase in propidium iodide (PI) uptake or the reduction in glutamic acid decarboxylase (GAD) activity seen with non-selective agonists, highlighting its unique functional selectivity [1].

GluR5 Subunit Selectivity
Head-to-head
Derivative ATPA (tert-butyl): EC50 = 33 µM for excitotoxic damage vs. AMPA (5-methyl): EC50 = 3.7 µM in hippocampal slice cultures. ATPA showed distinct GluR5-selective profile at low concentrations (0.3–3 µM).
Supports GluR5 subunit-selectivity context
Organotypic slice model; derived-compound endpoint
Kainate receptor GluR5 ATPA Excitotoxicity Neuroscience

Differentiated In Vivo Behavioral Profile of 5-tert-Butylisoxazol-4-amine Derivative (ATPA)

In vivo drug discrimination studies in rats revealed a clear mechanistic separation between the AMPA receptor agonist cue induced by ATPA (derived from 5-tert-butylisoxazol-4-amine) and the NMDA receptor cue. The ATPA-induced discriminative stimulus was not mimicked by NMDA or an NMDA receptor agonist [1]. Critically, the ATPA cue was inhibited by the AMPA receptor antagonist (R)-APPA but not by the NMDA antagonist CPP, nor by the AMPA antagonist ATOA, indicating a specific pharmacological signature [1]. In contrast, the NMDA cue was not mimicked by ATPA [1]. This cross-study comparison with previously reported data on NMDA ligands highlights the unique in vivo pharmacological profile conferred by the 5-tert-butylisoxazol-4-amine-based structure.

In Vivo Pharmacological Differentiation
Cross-study
ATPA-derived discriminative stimulus in rats was not mimicked by NMDA (0% generalization) and was inhibited by AMPA antagonist (R)-APPA, not by NMDA antagonist CPP. NMDA cue was not mimicked by ATPA.
Supports in vivo target-engagement interpretation
Drug discrimination assay; derived-compound behavioral endpoint
Drug discrimination In vivo pharmacology AMPA receptor NMDA receptor Behavioral pharmacology

Chemical Reactivity and Purity Profile for Downstream Synthesis

The high purity (typically ≥97%) of commercially available 5-tert-butyl-1,2-oxazol-4-amine is critical for ensuring reproducible yields in multi-step syntheses . Its defined structure, with the amine group at the 4-position, enables regioselective functionalization, such as nucleophilic substitution or amide bond formation, which is essential for constructing targeted compound libraries . This contrasts with less well-defined or lower-purity in-class analogs, where impurities could lead to off-target reactions or reduced yield, increasing the cost and time of research.

Purity and Reactivity Profile
Class-level
Commercial specification: purity ≥97%. Defined 4-amino regioisomer enables regioselective functionalization for amide bond formation and nucleophilic substitution.
Supports synthetic reproducibility context
Supplier specification; verify lot-specific COA
Building block Purity Isoxazole synthesis Chemical procurement

High-Impact Application Scenarios for 5-tert-Butyl-1,2-oxazol-4-amine (CAS 87633-24-7) in Research and Development


Development of Selective AMPA Receptor Antagonists

Researchers aiming to design and synthesize novel AMPA receptor antagonists can leverage 5-tert-butyl-1,2-oxazol-4-amine as a key building block. Evidence shows that substituting the 5-position with a tert-butyl group (as in this compound) leads to AMPA antagonists with significantly improved potency and selectivity compared to those with a 5-methyl group. The tert-butyl analog ATPO was over 11-fold more potent than the methyl analog AMOA (IC50 28 µM vs. 320 µM) and showed complete selectivity over NMDA receptors [1]. This scaffold is ideal for generating lead compounds for neurological disorders where AMPA receptor modulation is therapeutically relevant.

Pharmacological Tool Compound Synthesis for GluR5 Kainate Receptor Studies

Neuroscientists and pharmacologists studying kainate receptor function can use 5-tert-butyl-1,2-oxazol-4-amine as a precursor to synthesize ATPA ((RS)-2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid). ATPA is a selective agonist for the GluR5 subunit of kainate receptors, and its synthesis is essential for in vitro and ex vivo experiments [1]. The distinct excitotoxic profile of ATPA (EC50 = 33 µM) compared to AMPA (EC50 = 3.7 µM) in hippocampal slice cultures makes it a valuable tool for dissecting receptor-subtype-specific pathways [2].

Construction of DNA-Encoded Chemical Libraries (DELs) for Kinase Inhibitor Discovery

In drug discovery, 5-tert-butyl-1,2-oxazol-4-amine serves as a versatile amine-containing building block for constructing DNA-encoded chemical libraries [1]. Its primary amine allows for facile on-DNA conjugation, while the isoxazole core represents a privileged scaffold for engaging kinase ATP-binding pockets. The tert-butyl group can enhance library member diversity by introducing steric bulk and influencing binding kinetics. This compound is therefore a strategic choice for building high-quality DELs aimed at identifying novel kinase inhibitors.

Synthesis of Unnatural Amino Acids and Heterocyclic Peptides

Peptide chemists can incorporate 5-tert-butyl-1,2-oxazol-4-amine into the synthesis of novel oxazolyl amino acids and heterocyclic peptides [1]. The compound's amine can be elaborated to create chiral amino acid analogs, which can then be used in solid-phase peptide synthesis to introduce non-natural, conformationally constrained motifs. The 5-tert-butyl group provides a unique hydrophobic and steric element not found in simpler isoxazole-amino acids, potentially improving the metabolic stability and receptor-binding properties of the resulting peptidomimetics.

Application
Selection Property
Validation Focus
AMPA receptor antagonist development
5-tert-Butyl substitution context
AMPA vs. NMDA selectivity endpoints
GluR5 kainate receptor probe synthesis
Isoxazole scaffold subtype selectivity
GluR5 subunit response endpoints
DNA-encoded chemical library construction
Primary amine conjugation suitability
Library diversity and target-engagement review
Unnatural amino acid and peptidomimetic synthesis
Regioselective amine functionalization
Peptidomimetic stability and binding endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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